molecular formula C18H19N5O2 B3011990 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034373-21-0

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No. B3011990
CAS RN: 2034373-21-0
M. Wt: 337.383
InChI Key: YQAYIJGRZAYZNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the Diels-Alder reaction, which is a common method used in the synthesis of complex organic molecules. For instance, Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide were synthesized via a Diels-Alder reaction with substituted 2H-pyran-2-ones and methyl propiolate or (Z)-1-methoxybut-1-en-3-yne, respectively . This suggests that a similar approach might be applicable for the synthesis of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, although the specific reactants and conditions would likely differ.

Molecular Structure Analysis

The molecular structure of related compounds shows that intramolecular hydrogen bonding and aromatic π-π interactions play a significant role in the stability and conformation of these molecules . Such interactions are likely to be important in the molecular structure of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide as well, influencing its three-dimensional shape and possibly its reactivity.

Chemical Reactions Analysis

The chemical reactions described in the papers include the selective reaction of triple bonds in the presence of double bonds, indicating a level of chemoselectivity that could be relevant for the compound of interest . Additionally, the synthesis of 2-substituted derivatives of heterocyclic compounds suggests that the compound may also undergo substitution reactions to yield a variety of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide are not directly reported, the properties of similar compounds can provide some clues. For example, the formation of hydrogen-bonded dimers and the presence of weak C-H···π(arene) interactions suggest that the compound may have a propensity to form specific solid-state structures, which could affect its solubility and stability . The antimicrobial activity screening of newly synthesized heterocyclic compounds also indicates that the compound may have potential biological applications .

Scientific Research Applications

Anti-viral Applications

A study described a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine. Among the synthesized compounds, several exhibited significant antiviral activities against the H5N1 strain of the bird flu virus, with viral reduction rates ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Photovoltaic Systems and Anti-TB Drug Potential

Another study focused on hybrid cocrystals of pyrazinamide with hydroxybenzoic acids, utilizing computational simulations to understand the reactive properties and interactions within these cocrystals. The research suggested potential applications in photovoltaic systems for energy conversion and as new anti-TB drugs due to their inhibitory activity against mycobacterium tuberculosis (Al‐Otaibi, Mary, Armaković, & Thomas, 2020).

Antibacterial and Antifungal Activity

Research into pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones demonstrated antimicrobial activity against various pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans. The study highlighted the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Glucokinase Activation for T2DM Treatment

Novel acetylenyl-containing benzamide derivatives were identified as potent glucokinase activators, demonstrating significant potential in the treatment of type 2 diabetes mellitus. These compounds exhibited both in vitro and in vivo activities, with one compound, in particular, showing a notable reduction in glucose AUC in mouse models, presenting a promising avenue for diabetes treatment (Park et al., 2015).

Herbicidal Activity

A series of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives were synthesized and assessed for their herbicidal activity. The research highlighted the influence of the substituents on the pyrazole ring on herbicidal efficacy, identifying specific compounds with excellent activity against annual lowland weeds and safety for rice cultivation (Ohno et al., 2004).

properties

IUPAC Name

2-ethoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-17-7-5-4-6-14(17)18(24)21-11-13-10-15(22-23(13)2)16-12-19-8-9-20-16/h4-10,12H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAYIJGRZAYZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

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